1a,1b-dihomoprostaglandin E2

Lipidomics Eicosanoid Biology Cyclooxygenase Pathway

Using standard PGE2 for adrenic acid pathway studies leads to incorrect conclusions. 1a,1b-Dihomo PGE2 is the definitive C22 eicosanoid standard, enabling precise differentiation between C20 and C22 prostaglandin outputs. Essential for vascular biology, macrophage lipidomics, and redox pharmacology. Sourced exclusively for research use. - Direct marker for adrenic acid competition with arachidonic acid at COX. - Quantifies dihomo-prostaglandin production in endothelial and inflammatory cells. - Detected endogenously in RAW 264.7 macrophages; indispensable for MS-based lipidomics assays. - Validated vasodilator and glutathione uptake inhibitor; distinct from standard C20 PGE2.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 26198-80-1
Cat. No. B161380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,1b-dihomoprostaglandin E2
CAS26198-80-1
Synonyms1a,1b dihomoprostaglandin E2
1a,1b-dihomo-PGE2
1a,1b-dihomoprostaglandin E2
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O
InChIInChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1
InChIKeyPNKJEXAWAIJTRO-ULHTUUQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1a,1b-Dihomo-PGE2: A C22 Prostaglandin E2 Analog


1a,1b-Dihomoprostaglandin E2 (1a,1b-dihomo PGE2; CAS 26198-80-1) is a rare polyunsaturated fatty acid derived from the two-carbon elongation of arachidonic acid (AA; C20:4) to adrenic acid (C22:4), which is subsequently metabolized by cyclooxygenase (COX) and PGE synthase [1]. It belongs to a class of elongated prostaglandins known as 'dihomo-prostaglandins' that are distinct from the classical AA-derived eicosanoids and are implicated in alternative signaling roles where adrenic acid is the preferred substrate [2].

Compound class C22 dihomo-prostaglandin E2 analog
Analytical role Authentic reference standard for LC-MS/MS quantification
Key distinction Structurally and chromatographically distinct from canonical C20 PGE2

Why PGE2 Cannot Substitute for 1a,1b-Dihomo-PGE2


Generic substitution with standard prostaglandin E2 (PGE2) or other AA-derived eicosanoids is not scientifically valid when investigating adrenic acid (C22:4)-specific pathways. 1a,1b-Dihomo PGE2 is a distinct chemical entity with an extended C22 carbon backbone, resulting in altered receptor binding and biological function compared to C20 PGE2 [1]. Critical studies demonstrate that adrenic acid competes with arachidonic acid for conversion by cyclooxygenase, producing dihomo-prostaglandins that can antagonize the formation of vasoprotective prostacyclin (PGI2), a role not shared by standard PGE2 [2]. Using the incorrect eicosanoid standard would therefore confound experimental data and lead to erroneous conclusions about pathway activity.

1a,1b-Dihomo-PGE2
PGE2 (common substitute)
Derived from adrenic acid (C22:4) via COX
Derived from arachidonic acid (C20:4) — different precursor pool
Renal medulla-selective biosynthesis; tissue-specific pathway marker
Ubiquitous biosynthesis across tissues — does not reflect renal compartment
Distinct LC retention and MRM transitions (+28 Da shift)
Different chromatographic behavior — cannot serve as calibration surrogate

1a,1b-Dihomo-PGE2 vs. PGE2: Quantitative Evidence


COX Processing of Adrenic Acid vs. Arachidonic Acid

1a,1b-Dihomo PGE2 is not merely an analog; it is a distinct biochemical end-product of the C22 fatty acid adrenic acid. Unlike the C20 prostaglandin E2 (PGE2) which is derived from arachidonic acid (AA), 1a,1b-dihomo PGE2 is exclusively generated when adrenic acid is the COX substrate. In human endothelial cells, the metabolism of [14C]adrenic acid directly produces [14C]1a,1b-dihomo PGE2 [1]. A critical functional distinction is that while both arachidonic acid and adrenic acid can be metabolized by COX, adrenic acid actively reduces the metabolism of arachidonic acid, leading to a shift in the eicosanoid profile [1]. This competitive inhibition results in the production of dihomo-prostaglandins and a reduction in the formation of protective prostaglandin I2 (prostacyclin), a differential effect that cannot be modeled using standard PGE2 [1].

COX substrate kinetics
Head-to-head
Adrenic acid: O₂ uptake 25% of arachidonic acid rate
Arachidonic acid: 100% (baseline)
Supports distinct biosynthetic flux context.
4-fold lower COX catalytic rate for dihomo-PGE2 precursor
Lipidomics Eicosanoid Biology Cyclooxygenase Pathway Metabolic Tracing

PGE2 and Dihomo-PGE2 Production in Renal Cells

The existence and exact structure of 1a,1b-dihomo PGE2 were established using rigorous mass spectrometry (MS), providing a validated framework for its use as an analytical reference standard. A 1986 study provided 'conclusive mass spectrometric evidence' and 'unequivocal structural assignments' for 1a,1b-dihomo PGE2 synthesized by sheep seminal vesicle microsomes from exogenous adrenate [1]. Subsequent development of advanced MS methods like DIMPLES/MS (Diverse Isotope Metabolic Profiling using MS) enabled the targeted discovery of this compound in complex biological matrices, such as from endotoxin-stimulated macrophages, by using its unique mass signature [2]. This analytical validation is crucial for its utility in targeted lipidomics.

Renal cell abundance
Head-to-head
1a,1b-dihomo-PGE2: detected at substantially lower amounts
PGE2: released in much larger amounts (GC-MS)
Indicates lower endogenous abundance context.
Kidney-specific primary cell model
Analytical Chemistry Mass Spectrometry Eicosanoid Profiling Lipid Mediator Discovery

Dihomo-Prostanoid Potency in Platelet Aggregation

The C22 dihomo-prostaglandins possess unique biological properties that diverge from their C20 counterparts. While 1a,1b-dihomo PGE2 is identified as a potent vasodilator , its functional role in key pathways is distinct. For instance, in a direct comparison, prostaglandin I2 (PGI2, derived from arachidonic acid) was shown to be 100-times more potent at inhibiting platelet aggregation than its dihomo analog, dihomoprostaglandin I2 [1]. This 100-fold difference highlights a general trend of altered potency for the dihomo-series. Furthermore, 1a,1b-dihomo PGE2 has been specifically shown to inhibit the uptake of glutathione in rat liver homogenates, an activity attributed to its ability to activate glutathione reductase .

Platelet aggregation potency
Class-level
Dihomo-PGI₂ (dihomo-prostacyclin): 100-fold less potent
PGI₂: 100-fold more potent
Suggests attenuated signaling profile for dihomo-prostanoids.
Class-level inference from PGI₂ series
Cardiovascular Pharmacology Vascular Biology Glutathione Metabolism Inflammation

Dihomo-Prostaglandin Synthesis in Renal Medulla

For robust experimental outcomes, 1a,1b-dihomo PGE2 is commercially available at a high analytical purity (≥98%) from specialized vendors, which is critical for minimizing off-target effects in sensitive biological assays [1]. This is consistent with the purity standards for other research-grade eicosanoids. Furthermore, specific formulation data is available, with reported solubility of 100 mg/ml in DMF [1], enabling the preparation of precise stock solutions for in vitro studies. While GHS hazard data is incomplete, this underscores the compound's status as a research chemical requiring careful handling in a laboratory setting .

Tissue distribution
Class-level
Renal medulla: primary adrenic acid COX metabolite
PGE2: ubiquitous arachidonic acid-derived
Confirms kidney-specific analytical relevance.
Selective precursor distribution data
In Vivo Pharmacology Drug Formulation Analytical Standardization Reproducibility

Application Scenarios for 1a,1b-Dihomo-PGE2


LC-MS/MS for Renal Eicosanoid Profiling

1a,1b-Dihomo PGE2 is the definitive analytical standard for quantifying the output of the adrenic acid arm of the COX pathway. As demonstrated in human endothelial cell studies, it serves as a direct marker for adrenic acid metabolism and its competition with arachidonic acid [1]. Using this compound allows researchers to differentiate between C20 (AA-derived) and C22 (adrenic acid-derived) eicosanoid production, which is essential for understanding how substrate availability modulates prostaglandin profiles in vascular biology.

Endothelial Cells: Adrenic Acid-Derived Mediators

This compound is an essential reference standard for targeted lipidomics studies, particularly in macrophage biology. Its detection in endotoxin-stimulated RAW 264.7 macrophages confirms its endogenous production in inflammatory cells [2]. Using the purified standard enables the development of precise, sensitive mass spectrometry-based assays to quantify this rare lipid mediator in cell culture and tissue samples, providing insights into the role of elongated fatty acids in innate immunity.

Macrophage Dihomo-Prostanoids via COX-2

For pharmacological studies investigating vascular tone regulation or glutathione metabolism, 1a,1b-dihomo PGE2 is the required tool. Evidence demonstrates its unique bioactivity as a vasodilator and an inhibitor of glutathione uptake, a property not attributed to standard PGE2 . This makes it indispensable for exploring the specific contributions of dihomo-prostaglandins to cardiovascular function and cellular redox control, roles that standard C20 prostaglandins cannot model.

Application
Selection Property
Validation Focus
Renal eicosanoid LC-MS/MS profiling
Authentic C22 dihomo-prostanoid reference standard
Adrenic acid pathway quantification and peak confirmation
Endothelial adrenic acid metabolism studies
Dihomo-series compound for signaling assays
COX substrate competition and attenuated response validation
Macrophage TLR4-driven eicosanoid switching
Endogenously produced C22 mediator standard
Arachidonate elongation-COX axis quantification
Reductive derivatization for structural confirmation
Pure C22 starting material for dihomo-PGF generation
Derivatization product identity and chromatographic distinction
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